

dealing with discordant results between different thyroglobulin assays

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Compound of Interest

Compound Name: Thyroglobulin

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Technical Support Center: Thyroglobulin Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discordant results between different **thyroglobulin** (Tg) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discordant results between different **thyroglobulin** (Tg) assays?

A1: Discordant results between different Tg assays are primarily caused by interfering substances in the patient's serum and inherent differences in assay methodologies. The most common interferences are from anti-**thyroglobulin** autoantibodies (TgAb) and heterophile antibodies.[1][2][3][4] TgAb can lead to falsely low or undetectable Tg levels in immunometric assays (IMAs), while heterophile antibodies can cause falsely elevated results.[2][4] Additionally, variations in assay sensitivity, the use of different calibrators, and the heterogeneity of TgAb can contribute to discrepancies between assays.[5]

Q2: How do anti-**thyroglobulin** antibodies (TgAb) interfere with Tg measurement?

A2: Anti-**thyroglobulin** antibodies (TgAb) are present in 20-30% of patients with differentiated thyroid carcinoma.[1] In "sandwich" immunometric assays (IMAs), which are commonly used, TgAb can bind to the Tg molecule, masking the epitopes where the assay's capture and

detection antibodies are supposed to bind. This "bridging" effect prevents the formation of the sandwich complex, leading to a falsely low or undetectable Tg reading, which can mask the presence of residual or recurrent disease.[3][6] The degree of interference is variable and does not always correlate with the TgAb concentration.[1]

Q3: What are heterophile antibodies and how do they affect Tg assays?

A3: Heterophile antibodies are human antibodies that can bind to the animal-derived antibodies used in immunoassays.[4] In a sandwich immunoassay, heterophile antibodies can bridge the capture and detection antibodies in the absence of Tg, leading to a false-positive signal and a falsely elevated Tg concentration.[2][4] This can be mistaken for residual or recurrent disease. While assay manufacturers often include blocking agents to minimize this interference, they are not always completely effective.[4]

Q4: What is the difference between immunometric assays (IMAs), radioimmunoassays (RIAs), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Tg measurement?

A4:

- Immunometric Assays (IMAs): These are the most common type of assay and include enzyme-linked immunosorbent assays (ELISAs). They use a "sandwich" format with two antibodies that bind to different sites on the Tg molecule. IMAs are generally sensitive but are susceptible to interference from TgAb (falsely low results) and heterophile antibodies (falsely high results).[2][7]
- Radioimmunoassays (RIAs): These are competitive assays where a radiolabeled Tg competes with the patient's Tg for binding to a limited amount of antibody. RIAs are generally less affected by TgAb interference than IMAs, but they may still show some interference and have lower sensitivity.[8]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method directly measures a specific peptide fragment of the Tg molecule after enzymatic digestion of the serum proteins.[9][10] This process eliminates interference from antibodies, making it a more accurate method for patients with positive TgAb.[11][12]

Q5: When should I suspect interference in my Tg assay?

A5: Interference should be suspected in the following scenarios:

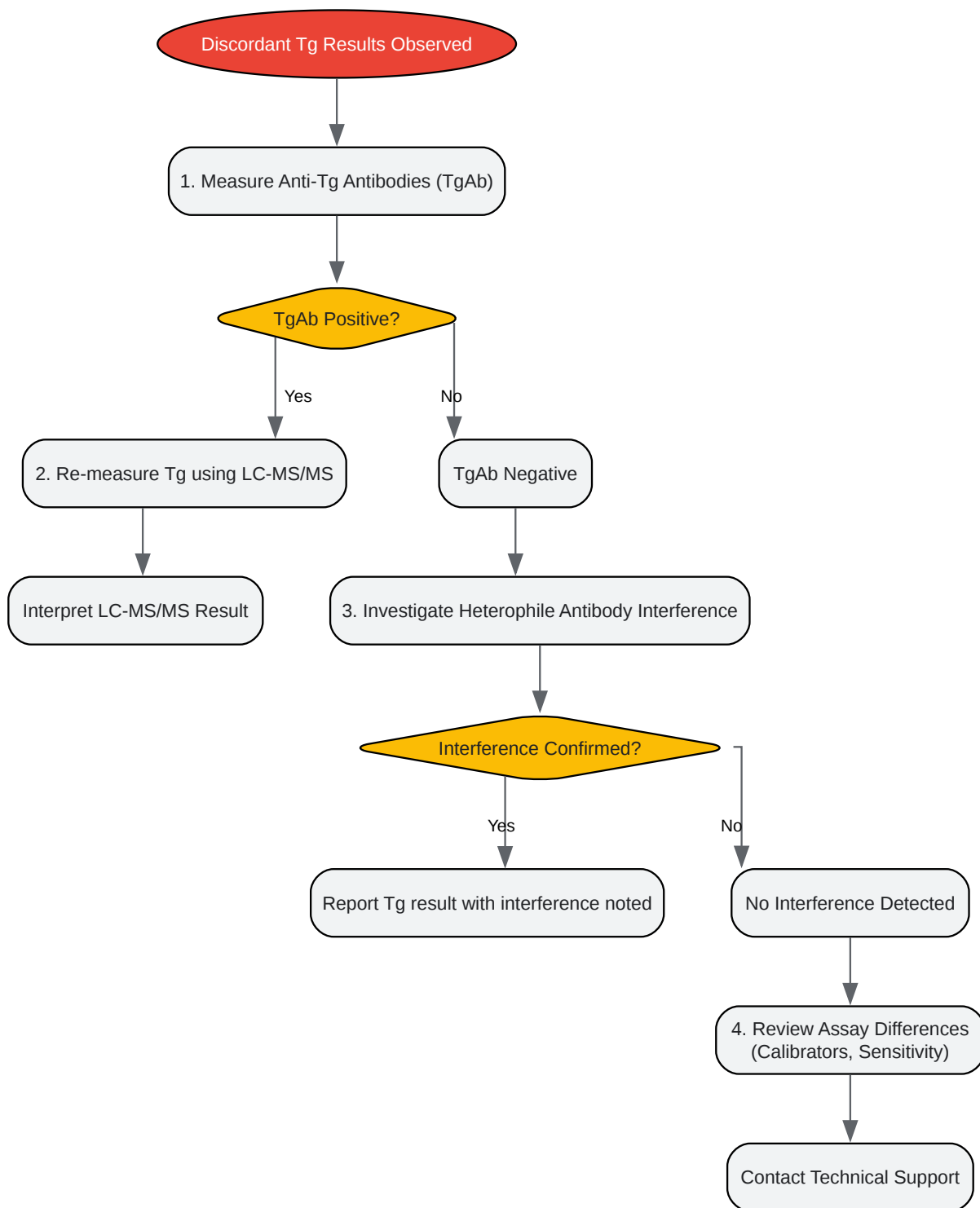
- Discordant results between different Tg assay methods.[\[1\]](#)
- A Tg result that is inconsistent with the clinical picture or other imaging findings (e.g., undetectable Tg in a patient with evidence of disease).[\[13\]](#)[\[14\]](#)
- The presence of anti-**thyroglobulin** antibodies (TgAb).[\[2\]](#)
- Unexpectedly high Tg levels in a patient with no other signs of disease, which could suggest heterophile antibody interference.[\[2\]](#)[\[4\]](#)

Troubleshooting Guides

Issue: Discordant Results Between Two Different Immunoassays

This guide provides a systematic approach to troubleshooting discordant results obtained from two different immunometric assays for **thyroglobulin**.

Troubleshooting Workflow



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Caption: Workflow for troubleshooting discordant **thyroglobulin** assay results.

Experimental Protocols

1. Measurement of Anti-**Thyroglobulin** Antibodies (TgAb)

- Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify TgAb in serum.
- Methodology:
 - Microplate wells are coated with purified human **thyroglobulin**.
 - Patient serum is added to the wells. If TgAb is present, it will bind to the coated Tg.
 - After incubation and washing, an enzyme-conjugated secondary antibody that binds to human IgG is added.
 - A substrate is added, which is converted by the enzyme to produce a colored product.
 - The intensity of the color is proportional to the amount of TgAb in the sample and is measured using a microplate reader.
 - Results are compared to a standard curve to determine the concentration of TgAb.

2. **Thyroglobulin** Measurement by LC-MS/MS

- Principle: This method provides a direct measurement of Tg, avoiding antibody interference.
- Methodology:
 - Protein Digestion: Serum proteins, including Tg and any interfering antibodies, are denatured and then digested into smaller peptides using an enzyme such as trypsin.[9][10]
 - Peptide Enrichment: A specific "signature" peptide unique to Tg is isolated from the complex mixture of peptides using techniques like immunoaffinity capture.[9]
 - LC Separation: The enriched peptides are separated using liquid chromatography.

- MS/MS Detection: The separated peptides are ionized and analyzed by a tandem mass spectrometer, which identifies and quantifies the signature Tg peptide based on its specific mass-to-charge ratio.[\[9\]](#)[\[10\]](#)

3. Investigation of Heterophile Antibody Interference

- Methodology 1: Serial Dilution

- Prepare serial dilutions of the patient serum (e.g., 1:2, 1:4, 1:8) with a protein-based diluent.
- Measure the Tg concentration in each dilution using the immunoassay.
- If heterophile antibodies are present, a non-linear relationship between the measured Tg concentration and the dilution factor will be observed.

- Methodology 2: Use of Heterophile Blocking Tubes/Reagents

- Treat an aliquot of the patient serum with a commercially available heterophile antibody blocking reagent or in a heterophile blocking tube (HBT).[\[15\]](#)[\[16\]](#) These reagents contain immunoglobulins that bind to and neutralize the interfering heterophile antibodies.[\[13\]](#)
- Measure the Tg concentration in the treated and untreated serum samples.
- A significant decrease in the Tg concentration after treatment indicates the presence of heterophile antibody interference.

4. Review of Assay Differences

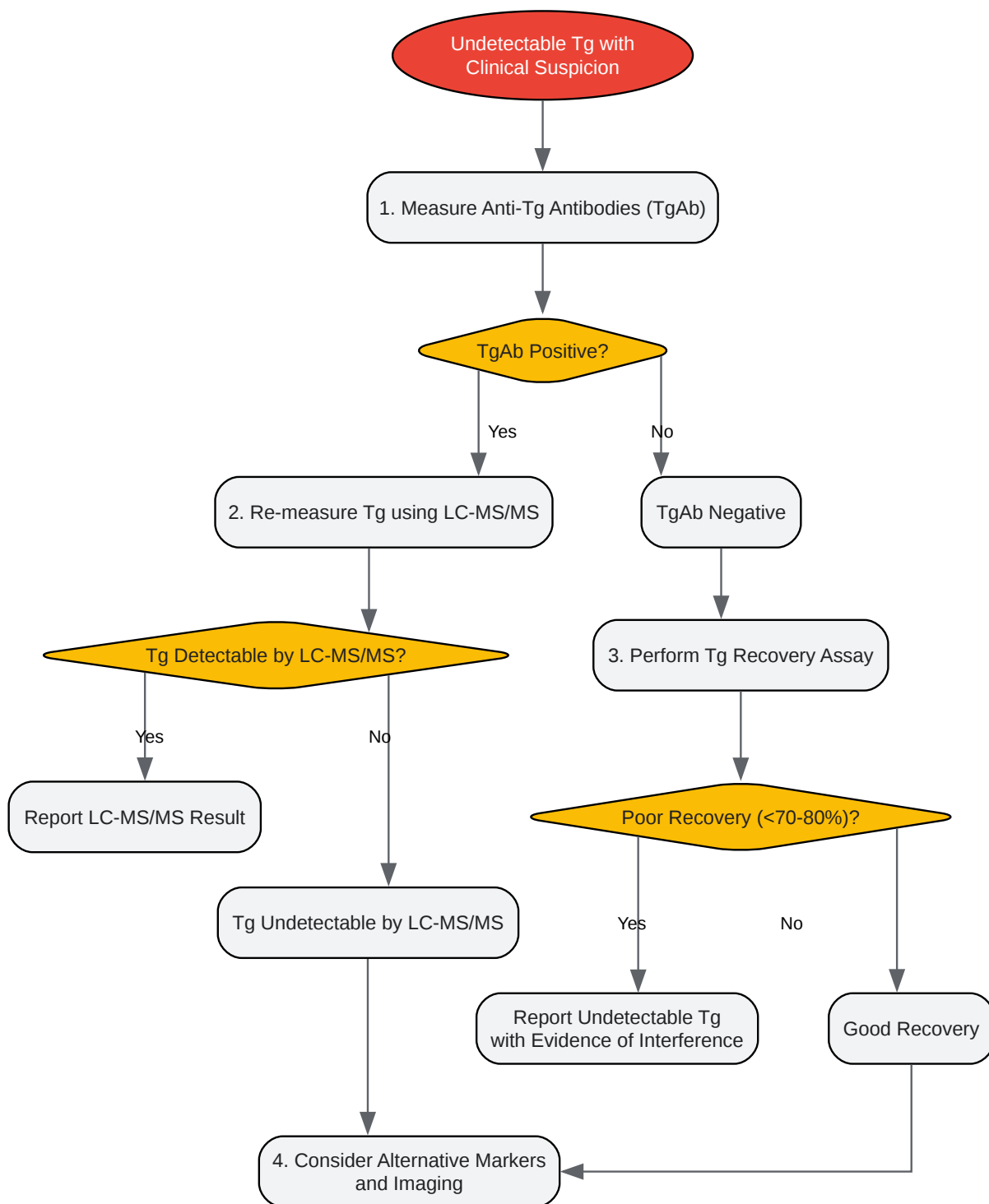
- Compare the technical specifications of the two assays, paying close attention to:
 - Calibrator Standardization: Ensure both assays are calibrated against the same reference material (e.g., CRM-457).
 - Antibody Specificity: The monoclonal or polyclonal antibodies used in the assays may recognize different epitopes on the Tg molecule.

- Analytical Sensitivity and Functional Sensitivity: Differences in the lower limit of detection can lead to discrepancies, especially at low Tg concentrations.

Issue: Undetectable Thyroglobulin in a Patient with Suspected Recurrence

This guide addresses the critical issue of unexpectedly low or undetectable Tg levels in patients where there is clinical suspicion of recurrent or persistent differentiated thyroid cancer.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for undetectable Tg with clinical suspicion of disease.

Experimental Protocols

1. Measurement of Anti-**Thyroglobulin** Antibodies (TgAb)

- Refer to the protocol in the previous section.

2. **Thyroglobulin** Measurement by LC-MS/MS

- Refer to the protocol in the previous section.

3. **Thyroglobulin** Recovery Assay

- Principle: This assay assesses for interference by "spiking" a patient's serum sample with a known amount of Tg and measuring how much of the added Tg is "recovered" by the assay.
- Methodology:
 - Divide the patient serum sample into two aliquots.
 - To one aliquot, add a known concentration of purified Tg (the "spiked" sample). The other aliquot remains un-spiked.
 - Measure the Tg concentration in both the spiked and un-spiked samples using the immunoassay in question.
 - Calculate the percent recovery using the following formula:
 - $\% \text{ Recovery} = ([\text{Tg in spiked sample}] - [\text{Tg in un-spiked sample}]) / [\text{Expected concentration of added Tg}] * 100$
 - A recovery of less than 70-80% suggests the presence of interfering substances, most commonly TgAb.[\[10\]](#)

4. Consideration of Alternative Markers and Imaging

- In cases where Tg remains undetectable despite evidence of interference or strong clinical suspicion, it is crucial to rely on other diagnostic modalities. This includes:

- Serial TgAb measurements: A rising trend in TgAb levels can be a surrogate marker for disease recurrence.
- Neck Ultrasonography: High-resolution ultrasound to detect local recurrence.
- Other Imaging Modalities: Such as CT scans, MRI, or PET scans, depending on the clinical scenario.

Data Presentation

Table 1: Comparison of **Thyroglobulin** Assay Methodologies

Feature	Immunometric Assay (IMA)	Radioimmunoassay (RIA)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle	Sandwich Assay	Competitive Binding	Direct measurement of a signature peptide
Sensitivity	High	Moderate	Moderate to High
TgAb Interference	High (falsely low results)[1][2]	Low to Moderate[8]	None[11][12]
Heterophile Ab Interference	Moderate (falsely high results)[2][4]	Low	None
Throughput	High	Low	Moderate
Primary Use	TgAb-negative patients	Historically for TgAb-positive patients	Gold standard for TgAb-positive patients[11]

Table 2: Interpretation of **Thyroglobulin** Recovery Assay Results

Percent Recovery	Interpretation	Recommended Action
> 80%	No significant interference detected.	Report the original Tg result.
70% - 80%	Equivocal. Possible minor interference.	Interpret with caution. Consider re-testing with an alternative method if clinically indicated.
< 70%	Significant interference present. The Tg result is unreliable and likely falsely low. ^[10]	Report the Tg result as "unreliable due to interference." Recommend re-measurement with an interference-resistant method like LC-MS/MS.

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